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Compound of Interest

Compound Name: 3,5-Dibromo-1-benzofuran

Cat. No.: B1304820

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromo-1-benzofuran, a halogenated heterocyclic compound of interest in synthetic
chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for their acquisition.

While specific experimental spectra for 3,5-Dibromo-1-benzofuran are indexed in select
databases, the detailed peak assignments and experimental conditions are not publicly
available. The data presented herein is a composite of information from spectral databases and
predicted values based on the analysis of similar benzofuran derivatives.

Spectroscopic Data Summary

The anticipated spectroscopic data for 3,5-Dibromo-1-benzofuran are summarized in the
tables below. These tables provide a quick reference for the key spectral features of the
molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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IH NMR

BC NMR

Chemical Shift (3, ppm)

Chemical Shift (3, ppm)

(Predicted) (Data available in SpectraBase)[1]
~7.7 (s, 1H, H-2) ~155 (C-7a)
~7.6 (d, 1H, H-4) ~145 (C-2)
~7.5 (d, 1H, H-6) ~130 (C-4)
~7.4 (s, 1H, H-7) ~128 (C-6)
~125 (C-7)
~115 (C-5)
~113 (C-3a)
~105 (C-3)

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm—1) Vibrational Mode Intensity
(Predicted)
3100-3000 Aromatic C-H Stretch Medium
1600-1585 Aromatic C=C Stretch Medium
1500-1400 Aromatic C=C Stretch Medium
1250-1000 C-O-C Stretch Strong
900-675 C-H Out-of-Plane Bend Strong
~700-500 C-Br Stretch Strong

Table 3: Mass Spectrometry (MS) Data
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m/z Proposed Fragment Relative Abundance

(Data available in

SpectraBase)[1]
High (Isotopic pattern for 2 Br
274/276/278 [M]* (Molecular lon)
atoms)
195/197 [M-Br]* Moderate
116 [M - 2Br]* Moderate
88 [CeH4O]* Moderate

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of
NMR, IR, and MS data for aromatic compounds like 3,5-Dibromo-1-benzofuran.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of solid 3,5-Dibromo-1-benzofuran is
dissolved in a suitable deuterated solvent, such as chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is typically added as an internal standard (6 0.00

ppm).

* 1H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 400 or 500 MHz
spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64
scans are co-added to achieve a satisfactory signal-to-noise ratio.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument using
a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is utilized.
Due to the lower natural abundance of $3C, a larger number of scans (often several
thousand) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality
spectrum.
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2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation: For a solid sample like 3,5-Dibromo-1-benzofuran, the Attenuated
Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is
placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet
can be prepared by grinding a small amount of the sample with dry potassium bromide and
pressing the mixture into a thin, transparent disk.

o Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is
collected first. The sample is then placed in the infrared beam path, and the sample
spectrum is recorded. Data is typically collected in the range of 4000 to 400 cm™1.

o Data Processing: The resulting interferogram is subjected to a Fourier transform to produce
the final spectrum, which is typically presented as percent transmittance or absorbance
versus wavenumber (cm™1).

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation: A dilute solution of 3,5-Dibromo-1-benzofuran is prepared in a volatile
organic solvent, such as dichloromethane or ethyl acetate, at a concentration of
approximately 1 mg/mL.

o Gas Chromatography: A small volume (typically 1 pL) of the sample solution is injected into
the gas chromatograph. The sample is vaporized in a heated injection port and carried by an
inert gas (e.g., helium) through a capillary column. The column is housed in an oven where
the temperature is programmed to increase over time, allowing for the separation of
components based on their boiling points and interactions with the stationary phase.

e Mass Spectrometry: As the separated components elute from the GC column, they enter the
mass spectrometer. In the ion source, molecules are typically ionized by electron impact (El).
The resulting ions and fragment ions are then separated by a mass analyzer (e.g., a
guadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of
each ion, generating a mass spectrum for each eluting component.

Visualization of Experimental Workflow
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The logical flow of spectroscopic analysis for the characterization of 3,5-Dibromo-1-
benzofuran is depicted in the following diagram.

Experimental Workflow for Spectroscopic Analysis of 3,5-Dibromo-1-benzofuran
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Caption: A generalized workflow for the spectroscopic analysis of 3,5-Dibromo-1-benzofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzofuran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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